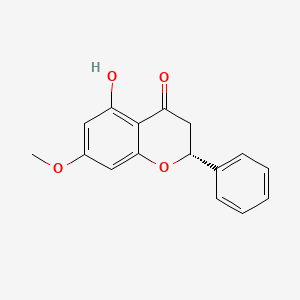
Pinostrobin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-5-hydroxy-7-methoxy-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one is a member of flavonoids and an ether.
科学的研究の応用
Anti-Cancer Properties
Mechanisms of Action
Pinostrobin has demonstrated significant anti-cancer effects through various mechanisms:
- Inhibition of Cancer Stem Cells : Research indicates that this compound inhibits the self-renewal capacity and sphere formation efficiency of cancer stem-like cells (CSCs) in a dose-dependent manner. It promotes apoptosis in CSCs via reactive oxygen species (ROS) production, enhancing the efficacy of existing chemotherapy treatments .
- Induction of Apoptosis in Leukemia : In studies on acute leukemia cells, this compound reduced cell viability and induced apoptosis through both intrinsic and extrinsic pathways. It activated apoptotic genes such as caspase-3 and BAX, suggesting its potential as a therapeutic agent against leukemia .
- Multidrug Resistance Reversal : this compound has been shown to resensitize multidrug-resistant cancer cells to chemotherapeutic agents like vincristine and paclitaxel by inhibiting P-glycoprotein, a key factor in drug efflux .
Neuroprotective Effects
This compound exhibits neuroprotective properties, particularly in models of Parkinson’s disease. A study showed that treatment with this compound significantly reduced oxidative stress markers and increased levels of glial cell line-derived neurotrophic factor (GDNF), which supports the survival of dopaminergic neurons. This suggests its potential role in preventing neurodegeneration associated with Parkinson's disease .
Melanogenic Activity
Recent research has identified this compound as a potent melanogenic agent. It enhances melanin production by stimulating the expression of melanogenic regulatory factors through the cAMP/PKA signaling pathway. This property may be beneficial in treating depigmentation disorders like vitiligo .
Antimicrobial Activity
This compound also possesses antimicrobial properties against various pathogens:
- Effectiveness Against Methicillin-Resistant Staphylococcus aureus (MRSA) : Studies have indicated that this compound exhibits antimicrobial activity against MRSA strains, making it a candidate for topical treatments for resistant infections .
Data Summary
Case Studies
- Cancer Treatment Study : A study involving HeLa-derived CSCs demonstrated that this compound effectively inhibited cell proliferation and induced apoptosis via ROS pathways, highlighting its potential in cancer therapy .
- Neuroprotection in Parkinson's Disease : In an animal model, treatment with this compound improved motor function and reduced neuronal loss after MPTP-induced toxicity, suggesting its therapeutic potential for neurodegenerative diseases .
- Melanogenesis Research : this compound was shown to enhance melanin synthesis in vitro through activation of signaling pathways related to melanogenesis, indicating its usefulness in skin pigmentation disorders .
特性
分子式 |
C16H14O4 |
|---|---|
分子量 |
270.28 g/mol |
IUPAC名 |
(2R)-5-hydroxy-7-methoxy-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H14O4/c1-19-11-7-12(17)16-13(18)9-14(20-15(16)8-11)10-5-3-2-4-6-10/h2-8,14,17H,9H2,1H3/t14-/m1/s1 |
InChIキー |
ORJDDOBAOGKRJV-CQSZACIVSA-N |
SMILES |
COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC=CC=C3)O |
異性体SMILES |
COC1=CC(=C2C(=O)C[C@@H](OC2=C1)C3=CC=CC=C3)O |
正規SMILES |
COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC=CC=C3)O |
同義語 |
5-hydroxy-7-methoxy-2-phenyl-2,3-dihydro-4H-chromen-4-one 5-hydroxy-7-methoxyflavanone pinostrobin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















